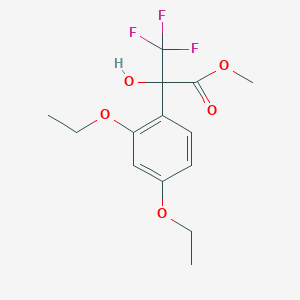
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a member of the class of compounds known as trifluoromethyl ketones, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood, but it is believed to act by inhibiting specific enzymes involved in biological processes. For example, it has been shown to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are many potential future directions for research on Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
Synthesemethoden
The synthesis of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves the reaction of 2,4-diethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with methanol and sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes.
Eigenschaften
Produktname |
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
|---|---|
Molekularformel |
C14H17F3O5 |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H17F3O5/c1-4-21-9-6-7-10(11(8-9)22-5-2)13(19,12(18)20-3)14(15,16)17/h6-8,19H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZPMNNPLXJHBSDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



